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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991 Get Quote

Executive Summary
4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) is a pivotal diaryl ether intermediate used

primarily in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase (PPO)

inhibitor herbicides) and pharmaceutical scaffolds targeting peroxisome proliferator-activated

receptors (PPARs). This guide provides a comprehensive technical analysis of its

physicochemical properties, validated synthetic pathways, and analytical characterization

standards.

Chemical Identity & Physicochemical Properties
The core identity of the molecule rests on its diaryl ether linkage, connecting a meta-

chlorinated phenol ring to a para-substituted benzoic acid moiety. This structural arrangement

imparts specific lipophilicity and metabolic stability profiles essential for bioactivity.

Table 1: Physicochemical Data Profile
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Property Specification

Chemical Name 4-(3-Chlorophenoxy)benzoic acid

CAS Number 1145-58-0

Molecular Formula C₁₃H₉ClO₃

Molecular Weight 248.66 g/mol

Exact Mass 248.0240 Da

Appearance White to off-white crystalline powder

Melting Point 134–136 °C

pKa (Predicted) 3.9 – 4.1 (Carboxylic acid)

LogP (Predicted) 4.2 (High lipophilicity due to diaryl ether)

Solubility
Soluble in DMSO, Methanol, DMF; Insoluble in

water

Synthetic Pathways & Mechanism
The synthesis of 4-(3-Chlorophenoxy)benzoic acid is classically achieved via the Ullmann

Ether Synthesis or Nucleophilic Aromatic Substitution (S_NAr). The choice of pathway depends

on the availability of starting materials and the desired yield. The Ullmann coupling is generally

preferred for its robustness in forming diaryl ethers from phenols and aryl halides.

Mechanistic Pathway (Ullmann Coupling)
The reaction involves the copper-catalyzed coupling of 3-chlorophenol with a 4-halobenzoic

acid derivative (typically 4-iodobenzoic acid or its ester) in the presence of a base.

Key Mechanistic Steps:

Deprotonation: The base (K₂CO₃ or Cs₂CO₃) deprotonates 3-chlorophenol to form the

phenoxide anion.
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Oxidative Addition: The Copper(I) catalyst undergoes oxidative addition into the aryl halide

bond of the benzoic acid precursor.

Ligand Exchange: The phenoxide displaces the halide on the copper center.

Reductive Elimination: The diaryl ether bond forms, regenerating the Cu(I) catalyst and

releasing the product.

Synthesis Workflow Diagram
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Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl

ether.

Experimental Protocols
The following protocol is a standardized, high-yield method adapted from modern catalytic

variations of the Ullmann reaction [1].

Standardized Synthesis Protocol
Reagents:

3-Chlorophenol (1.1 equiv)

4-Iodobenzoic acid methyl ester (1.0 equiv) (Note: Esters are preferred to prevent copper

salt formation with the acid)
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Copper(I) Iodide (10 mol%)

N,N-Dimethylglycine or L-Proline (20 mol%) (Ligand)

Cesium Carbonate (2.0 equiv)

Solvent: 1,4-Dioxane or DMSO

Step-by-Step Methodology:

Charge: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-

iodobenzoic acid methyl ester (10 mmol), 3-chlorophenol (11 mmol), CuI (1 mmol), Ligand (2

mmol), and Cs₂CO₃ (20 mmol).

Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove

oxygen, which degrades the Cu catalyst.

Solvation: Add anhydrous 1,4-dioxane (20 mL) via syringe under nitrogen flow.

Reaction: Heat the mixture to 90–110 °C for 12–24 hours. Monitor reaction progress via TLC

(Hexane:Ethyl Acetate 4:1) or HPLC.

Hydrolysis (If using ester): Once coupling is complete, add NaOH (2M, 10 mL) directly to the

reaction mixture and heat at 60 °C for 2 hours to hydrolyze the methyl ester to the free acid.

Workup:

Cool to room temperature.

Acidify with 1M HCl to pH ~2. The product will precipitate.[1]

Extract with Ethyl Acetate (3 x 30 mL).

Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield pure 4-(3-
chlorophenoxy)benzoic acid as white needles.
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Analytical Characterization
Validation of the synthesized compound requires multi-modal analysis.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:

δ 12.80 (s, 1H): Carboxylic acid proton (-COOH).

δ 7.95 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to carbonyl.

δ 7.45 (t, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (meta to Cl).

δ 7.25 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (para to Cl).

δ 7.15 (s, 1H): Proton on chlorophenoxy ring (ortho to Cl and ether).

δ 7.05 (d, J=8.5 Hz, 2H): Protons on benzoic acid ring ortho to ether linkage.

δ 7.00 (d, J=8.0 Hz, 1H): Proton on chlorophenoxy ring (ortho to ether).

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

Key Peak:m/z 247.0 [M-H]⁻.

Isotope Pattern: A characteristic 3:1 intensity ratio for the M and M+2 peaks due to the

presence of one Chlorine atom (³⁵Cl/³⁷Cl).

Applications in Drug & Agrochemical Development
This molecule serves as a critical "Building Block" (Scaffold) in two major industries:

Herbicides (PPO Inhibitors): The diaryl ether moiety is the pharmacophore for

Protoporphyrinogen Oxidase (PPO) inhibitors. 4-(3-Chlorophenoxy)benzoic acid is a

structural analog to precursors used for Acifluorfen and Aclonifen. The 3-chloro substituent

provides metabolic stability against ring hydroxylation in plants [2].
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Pharmaceuticals (PPAR Agonists): In medicinal chemistry, the phenoxy-benzoic acid scaffold

mimics the endogenous ligand structure for PPARα and PPARγ receptors. Derivatives are

explored for treating dyslipidemia, similar to the mechanism of Fibrates (e.g., Fenofibrate)

[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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